Product packaging for 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole(Cat. No.:)

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole

Cat. No.: B13256453
M. Wt: 152.24 g/mol
InChI Key: GVDOTJNYXQVSNI-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole ( 1248154-43-9) is an N-substituted pyrazole derivative with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . This compound belongs to the azole family, a class of heterocyclic compounds recognized for their significant versatility in scientific research . Pyrazole derivatives, in general, are frequently investigated for a wide spectrum of biological activities. The literature indicates that such activities can include antibacterial, anticancer, anti-inflammatory, analgesic, and insecticidal properties, making the pyrazole core a valuable scaffold in medicinal chemistry and agrochemical research . Furthermore, substituted pyrazoles are also known to serve as key intermediates in organic synthesis and as chelating reagents in coordination chemistry . The structure of this specific compound, featuring a sec-butyl substituent, suggests its potential utility as a building block for the development of more complex molecules or for use in metal-organic studies . This product is intended for research purposes and laboratory use only. It is not approved for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2 B13256453 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-butan-2-yl-3,5-dimethylpyrazole

InChI

InChI=1S/C9H16N2/c1-5-8(3)11-9(4)6-7(2)10-11/h6,8H,5H2,1-4H3

InChI Key

GVDOTJNYXQVSNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC(=N1)C)C

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring in 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole contains two adjacent nitrogen atoms, N1 and N2. The N1 atom is substituted with the butan-2-yl group, rendering it a pyrrole-like nitrogen with its lone pair contributing to the aromatic sextet. Consequently, it is non-basic and not available for further electrophilic attack.

The N2 atom, in contrast, is a pyridine-like, sp²-hybridized nitrogen. Its lone pair of electrons is not involved in the aromatic system, making this site basic and nucleophilic. nih.gov This atom is the primary center of reactivity towards electrophiles.

Reactions involving the N2 Atom:

Protonation: The N2 atom readily accepts a proton in the presence of acids to form a pyrazolium (B1228807) salt. This protonation can influence the reactivity of the entire molecule, for instance, by altering the directing effects for electrophilic substitution on the ring. nih.govmdpi.com

Alkylation: Reaction with alkyl halides can lead to the formation of N1,N2-dialkylpyrazolium salts. rrbdavc.org

Coordination Chemistry: The lone pair on the N2 atom makes it an excellent ligand for coordination with metal ions. 3,5-dimethylpyrazole (B48361) derivatives are known to form stable complexes with a variety of metals, acting as monodentate ligands. researchgate.netwikipedia.orgchemicalbook.com This property is fundamental in the design of catalysts and materials. rsc.orgresearchgate.netmdpi.com

The reactivity of the N2 atom is influenced by steric hindrance from the adjacent N1-butan-2-yl group and the C5-methyl group, which can modulate its accessibility to bulky electrophiles.

Reactions at the Butan-2-yl Substituent

The butan-2-yl group is a saturated secondary alkyl substituent. Its reactivity is generally lower than that of the pyrazole ring and is typical of alkanes, primarily involving free-radical reactions or oxidation under forcing conditions.

Oxidation: The tertiary C-H bond on the butan-2-yl group is the most likely site for initial oxidative attack. Strong oxidizing agents could potentially convert the butan-2-yl group into a butan-2-one moiety, although this would likely require harsh conditions that might also affect other parts of the molecule. Analogous photocatalytic oxidation of butan-2-ol to butanone has been demonstrated, suggesting the feasibility of oxidizing the secondary alcohol to a ketone. ajol.info

Free-Radical Halogenation: Under UV light or at high temperatures, the butan-2-yl group can undergo free-radical halogenation. This reaction is typically unselective, leading to a mixture of halogenated products at various positions on the alkyl chain.

Transformations Involving Methyl Groups at Positions 3 and 5

The two methyl groups at the C3 and C5 positions of the pyrazole ring exhibit distinct reactivity. While generally stable, they can participate in reactions under specific conditions.

Deprotonation: The protons on these methyl groups are weakly acidic and can be removed by very strong bases like organolithium reagents. However, studies on N-protected alkylpyrazoles show a significant difference in reactivity, with deprotonation at the C5 position being much more difficult than at other positions on the ring. nih.gov Subsequent reaction of the resulting carbanion with an electrophile would introduce a new functional group.

Vilsmeier-Haak Formylation: N-alkyl-3,5-dimethyl-1H-pyrazoles are known to undergo electrophilic substitution at the C4 position. researchgate.net While this is a ring reaction, it is pertinent to the reactivity of the substituted pyrazole system as a whole. The presence of the N-alkyl group is crucial, as the unsubstituted 3,5-dimethyl-1H-pyrazole does not undergo formylation under similar conditions. researchgate.net

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents, although this often requires harsh conditions that could lead to degradation of the pyrazole ring.

Oxidation and Reduction Pathways

The response of this compound to oxidizing and reducing agents depends on the specific reagent and conditions employed.

Oxidation:

Ring Oxidation: The pyrazole ring is generally resistant to oxidation, a characteristic of its aromaticity. However, very strong oxidants can lead to ring cleavage.

Side-Chain Oxidation: As mentioned previously, the alkyl substituents are more susceptible to oxidation. The butan-2-yl group can be oxidized at the secondary carbon, and the methyl groups can be oxidized to formyl or carboxyl groups. researchgate.net

Electrochemical Oxidation: Electrochemical methods can be used to functionalize the pyrazole ring. For instance, electrooxidation in the presence of halides can lead to selective halogenation at the C4 position. mdpi.com Oxidative N-N coupling is another pathway observed for aminopyrazoles. mdpi.com

Reduction:

Ring Reduction: The pyrazole ring is highly resistant to catalytic and chemical reduction due to its aromatic stability. Reduction typically requires extreme conditions, which are likely to reduce other functional groups first.

Substituent Reduction: The alkyl substituents (butan-2-yl and methyl) are already in a reduced state and are unreactive towards typical reducing agents.

Reaction TypeReagent/ConditionAffected Part of MoleculeTypical Product
Protonation Strong AcidsN2 AtomPyrazolium Salt
Coordination Metal Ions (e.g., Ba(II), Hg(II))N2 AtomMetal Complex
Side-Chain Oxidation Strong Oxidants (e.g., KMnO₄)Butan-2-yl or Methyl GroupsKetone or Carboxylic Acid
Electrophilic Substitution Vilsmeier-Haak ReagentsC4 Position of the Ring4-Formyl derivative
Halogenation Br₂, Cl₂, NBS, NCSC4 Position of the Ring4-Halopyrazole

Rearrangement Reactions

N-substituted pyrazoles can undergo various structural rearrangements, typically induced by heat or light. While a Retro-Claisen reaction is not applicable to this structure, other rearrangements are known for the pyrazole scaffold.

Thermal Rearrangements: Heating certain 3H-pyrazoles can lead to competitive methyl migrations to either carbon or nitrogen atoms, resulting in the formation of 4H-pyrazoles and N-methylpyrazoles. cdnsciencepub.comcdnsciencepub.com Although this compound is a 1H-pyrazole, such migrations highlight the potential for substituent rearrangements under thermal stress.

Photochemical Rearrangements: Irradiation of pyrazole derivatives can induce transformations into other heterocyclic systems, such as imidazoles. researchgate.net Low-temperature irradiation of some 3H-pyrazoles is known to cause a 4π electrocyclic ring closure. cdnsciencepub.comcdnsciencepub.com

Carbene-Mediated Rearrangements: Deprotonation of pyrazolium salts can form N-heterocyclic carbenes, which may undergo a sequence of ring-opening and ring-closure reactions to yield different heterocyclic structures, such as 4-aminoquinolines. researchgate.net

These rearrangements often proceed through high-energy intermediates and are not common under typical laboratory conditions but are important in understanding the molecule's potential reactivity landscape.

Stability and Degradation Pathways

This compound is an aromatic compound and is expected to be relatively stable under normal conditions.

Thermal Stability: N-alkylpyrazoles generally exhibit good thermal stability. Decomposition would likely occur at high temperatures, initiated by the cleavage of the N-C (butan-2-yl) bond or degradation of the alkyl side chains.

Hydrolytic Stability: The compound is expected to be stable in neutral aqueous solutions. In strongly acidic or basic media, degradation could occur, although the pyrazole ring itself is robust. The N-alkylation of pyrazoles is typically performed under basic conditions, indicating the stability of the ring to base. mdpi.com Acid-catalyzed N-alkylation methods also exist, suggesting stability under certain acidic conditions. mdpi.com

Oxidative Degradation: As discussed in section 3.4, strong oxidizing agents can lead to the degradation of the molecule, either through side-chain oxidation or eventual cleavage of the pyrazole ring.

Photodegradation: Prolonged exposure to UV radiation may lead to photochemical rearrangements and eventual decomposition, as is common for many aromatic heterocyclic compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopic Analysis

A hypothetical ¹H NMR spectrum of 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole would be expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the butan-2-yl substituent. The integration of these signals would correspond to the number of protons in each unique environment.

Expected ¹H NMR Signals:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Pyrazole C4-H~ 5.8 - 6.0Singlet (s)
Pyrazole C3-CH₃~ 2.1 - 2.3Singlet (s)
Pyrazole C5-CH₃~ 2.1 - 2.3Singlet (s)
N-CH (butan-2-yl)~ 4.0 - 4.5Sextet or Multiplet
CH₂ (butan-2-yl)~ 1.6 - 1.9Multiplet (m)
CH₃ (butan-2-yl, terminal)~ 0.8 - 1.0Triplet (t)
CH₃ (butan-2-yl, secondary)~ 1.2 - 1.4Doublet (d)

Note: These are estimated values and the actual chemical shifts and multiplicities would depend on the solvent used and the specific electronic effects within the molecule.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Signals:

Carbon Assignment Expected Chemical Shift (ppm)
Pyrazole C3~ 148 - 150
Pyrazole C5~ 138 - 140
Pyrazole C4~ 105 - 107
Pyrazole C3-CH₃~ 13 - 15
Pyrazole C5-CH₃~ 11 - 13
N-CH (butan-2-yl)~ 55 - 60
CH₂ (butan-2-yl)~ 28 - 32
CH₃ (butan-2-yl, terminal)~ 10 - 12
CH₃ (butan-2-yl, secondary)~ 19 - 22

Note: These are estimated values based on known data for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, for instance, between the N-CH proton and the adjacent CH₂ and CH₃ protons of the butan-2-yl group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the carbons of the butan-2-yl group.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons. For example, it could show correlations from the methyl protons on the pyrazole ring to the C3 and C5 carbons, and from the N-CH proton to the C3 and C5 carbons of the pyrazole ring, confirming the point of attachment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy

The IR spectrum would display absorption bands corresponding to the stretching and bending vibrations of the various bonds present in the molecule.

Expected IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic/heteroaromatic)3100 - 3000
C-H stretching (aliphatic)2960 - 2850
C=N stretching (pyrazole ring)1580 - 1550
C=C stretching (pyrazole ring)1500 - 1450
C-H bending (aliphatic)1465 - 1370
C-N stretching1250 - 1020

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring, with its potential for polarizability changes during vibration, would be expected to show characteristic signals.

Expected Raman Shifts:

Vibrational Mode Expected Raman Shift (cm⁻¹)
Ring breathing modes (pyrazole)Strong intensity bands expected
C-H stretching (aromatic and aliphatic)3100 - 2850
C-C and C-N ring modes1600 - 1300

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of a compound's molecular weight and elemental composition. In the context of this compound, mass spectrometry provides definitive confirmation of its structure and insights into its chemical stability.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a compound's exact elemental formula from its measured mass, as each element has a unique mass defect (the difference between the exact mass and the nominal integer mass).

For this compound, the molecular formula is C₉H₁₆N₂. HRMS analysis would measure the m/z of its protonated molecular ion, [M+H]⁺, and compare it to the theoretically calculated value. A close match between the experimental and calculated mass provides unambiguous confirmation of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. While specific experimental HRMS data for this compound is not widely published, the expected values can be calculated. For other pyrazole derivatives, HRMS has been used to confirm product identity with high confidence mdpi.com.

Table 1: Theoretical HRMS Data for this compound
Molecular FormulaIon SpeciesCalculated Exact Mass (m/z)
C₉H₁₆N₂[M]⁺•152.13135
C₉H₁₆N₂[M+H]⁺153.13862

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. The resulting pattern of fragments provides a "fingerprint" that is invaluable for structural elucidation. The fragmentation of N-alkyl pyrazoles is influenced by the stability of the aromatic pyrazole ring and the nature of the N-alkyl substituent researchgate.net.

For this compound, the molecular ion (M⁺•) would be observed at an m/z of 152. The fragmentation is expected to be dominated by cleavage of the N-alkyl group. Key predicted fragmentation pathways include:

Alpha-Cleavage: The most significant fragmentation for N-alkyl amines and related heterocycles is typically alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom youtube.com. In this case, cleavage of the N1-C(sec-butyl) bond would result in the loss of the sec-butyl radical (•C₄H₉), leading to the formation of the stable 3,5-dimethylpyrazolyl cation at m/z 95. This fragment is often observed as a major peak in the mass spectra of related compounds nih.govnist.gov.

Beta-Cleavage: Cleavage of the C-C bond beta to the pyrazole ring within the sec-butyl group can lead to the loss of an ethyl radical (•C₂H₅). This would produce a prominent fragment ion at m/z 123.

Loss of Propene: A rearrangement reaction could lead to the elimination of a neutral propene molecule (C₃H₆) with the transfer of a hydrogen atom back to the pyrazole ring, resulting in a fragment at m/z 110.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
m/zProposed Fragment IonProposed Loss from Molecular Ion
152[C₉H₁₆N₂]⁺•Molecular Ion (M⁺•)
123[C₇H₁₁N₂]⁺•C₂H₅ (Ethyl radical)
95[C₅H₇N₂]⁺•C₄H₉ (sec-Butyl radical)

X-ray Crystallography and Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, the principles of crystal engineering allow for a reasoned prediction of its solid-state packing. The arrangement of molecules in the crystal is dictated by a combination of steric effects and the optimization of intermolecular interactions imedpub.com.

In the case of this compound, the molecule lacks strong hydrogen bond donors such as O-H or N-H groups. Consequently, its crystal packing would be primarily governed by weaker interactions:

Van der Waals Forces: These are the dominant attractive forces, arising from the interactions between the alkyl groups. The shape of the sec-butyl and methyl groups will influence how efficiently the molecules can pack together.

Weak C-H···N Hydrogen Bonds: The nitrogen atom at the 2-position of the pyrazole ring is a potential hydrogen bond acceptor. Weak hydrogen bonds could form between this nitrogen and C-H groups from the alkyl substituents of neighboring molecules imedpub.com.

C-H···π Interactions: The electron-rich π-system of the aromatic pyrazole ring can act as a weak acceptor for hydrogen atoms from the alkyl groups of adjacent molecules, further stabilizing the crystal lattice imedpub.com.

Conformational Analysis in the Solid State

A detailed conformational analysis requires precise atomic coordinates from a solved crystal structure bohrium.com. Without such data for this compound, a definitive description of its solid-state conformation is not possible. However, the key conformational feature of the molecule is the orientation of the sec-butyl group relative to the plane of the pyrazole ring.

This orientation is defined by the torsion angle around the N1—C(sec-butyl) single bond. In the solid state, the molecule would adopt a specific, low-energy conformation that is a compromise between minimizing intramolecular steric hindrance and maximizing favorable intermolecular packing interactions bohrium.com. The flexibility of the sec-butyl group allows for rotation, but crystal packing forces would lock it into a single conformation. Theoretical calculations on similar pyrazolone (B3327878) derivatives have shown that molecules can adopt folded or open conformations, and that the solid-state structure may differ from the lowest energy conformation in the gaseous state due to the influence of intermolecular forces bohrium.com. The precise torsion angles and the planarity of the pyrazole ring would be key parameters determined upon successful crystallographic analysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of pyrazole (B372694) derivatives at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, are employed to determine optimized molecular geometries. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov For pyrazole derivatives, DFT calculations are used to determine these energy levels. This analysis helps in predicting how the molecule will interact with other reagents. nih.govmaterialsciencejournal.org The electronic transitions, such as those observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energy required to promote an electron from a lower to a higher energy orbital. materialsciencejournal.org

Below is a table of representative quantum chemical parameters calculated for similar pyrazole derivatives, illustrating the typical data obtained from such studies.

ParameterSymbolFormulaTypical Value (eV) for Pyrazole Derivatives
Highest Occupied Molecular Orbital EnergyEHOMO--6.260 nih.gov
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.552 nih.gov
Energy GapΔEELUMO - EHOMO5.707 nih.gov
Ionization PotentialI-EHOMO7.06 materialsciencejournal.org
Electron AffinityA-ELUMO2.54 materialsciencejournal.org
Global Hardnessη(I - A) / 22.27 materialsciencejournal.org
Chemical Potentialµ-(I + A) / 2-
Global Electrophilicity Indexωµ² / (2η)5.07 materialsciencejournal.org
Chemical SoftnessS1 / (2η)0.45 materialsciencejournal.org

Note: The values presented are for illustrative purposes and are derived from studies on different pyrazole derivatives. Specific calculations for 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole are not available in the cited literature.

Prediction of Spectroscopic Parameters (e.g., NMR shielding constants, vibrational frequencies)

Theoretical calculations are invaluable for interpreting experimental spectra. DFT methods can accurately predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Calculated vibrational frequencies for 3,5-dimethyl pyrazole, for instance, show good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and other theoretical approximations. nih.gov This allows for the confident assignment of specific vibrational modes, such as C-H stretching, N-N stretching, and ring deformation, to the observed spectral peaks. derpharmachemica.com

Similarly, NMR shielding constants can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. iu.edu.sa These theoretical values are then converted into chemical shifts (¹H and ¹³C) that can be directly compared with experimental NMR data, aiding in the structural elucidation of the molecule. nih.goviu.edu.sa

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system. nih.gov

For a compound like this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the butan-2-yl group and its interactions with solvent molecules. In the context of medicinal chemistry, MD simulations are frequently used to investigate how a molecule binds to a biological target, such as a protein or enzyme. nih.govresearchgate.net These simulations can reveal the stability of the molecule-protein complex, identify key intermolecular interactions (like hydrogen bonds), and calculate the binding free energy, providing insights into its potential biological activity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. orientjchem.org These models are based on molecular descriptors, which are numerical values derived from the chemical structure.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or surface tension. orientjchem.org The process involves calculating a wide range of descriptors for a series of related compounds, including topological indices (which describe molecular branching and size), electronic descriptors (like dipole moment), and quantum chemical descriptors (such as HOMO/LUMO energies). orientjchem.orgresearchgate.net Statistical methods are then used to create a regression equation that links these descriptors to the property of interest. Such models are useful for predicting the behavior of new or untested compounds without the need for extensive experimental work.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For pyrazoles, a common synthetic route is the cyclocondensation reaction between a 1,3-dicarbonyl compound (like acetylacetone) and a hydrazine (B178648) derivative. nih.govdergipark.org.trchemrxiv.org

Theoretical studies can elucidate the detailed pathway of such reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This helps to identify the most likely reaction mechanism and the rate-determining step. For example, DFT calculations can be used to study the 1,3-dipolar cycloaddition reactions that also form pyrazole rings, determining the regioselectivity and stereoselectivity of the process by comparing the activation energies of different possible pathways. mdpi.com These theoretical insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Intermolecular Interaction Analysis

Computational investigations into the intermolecular interactions of this compound provide crucial insights into its solid-state architecture and crystal packing. Methodologies such as Hirshfeld surface analysis are instrumental in both qualitatively and quantitatively characterizing the various non-covalent contacts that govern the molecular assembly. These analyses allow for the visualization and quantification of interactions, which are paramount for understanding the stability of the crystal lattice.

Detailed analysis of related pyrazole derivatives reveals that the molecular packing is typically governed by a combination of weak intermolecular forces, including hydrogen bonds, van der Waals forces, and sometimes π–π stacking interactions. nih.govnih.govas-proceeding.com The absence of strong hydrogen bond donors (like N-H or O-H) in this compound means that its crystal structure is primarily stabilized by weaker C–H···N and C–H···π hydrogen bonds, as well as numerous van der Waals contacts.

Hirshfeld surface analysis is a powerful tool used to partition crystal space and explore intermolecular contacts. This method generates a three-dimensional surface around a molecule, color-coded to visualize and quantify close intermolecular contacts. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, breaking them down into contributions from different atom pairs. nih.govnih.gov

For pyrazole derivatives, H···H contacts typically represent the most significant portion of the intermolecular interactions, a consequence of the abundance of hydrogen atoms on the molecular surface. nih.govas-proceeding.comtandfonline.com The analysis of similar pyrazole structures shows that H···H interactions can account for a substantial percentage of the total Hirshfeld surface area. nih.govas-proceeding.com Other significant interactions include C···H/H···C contacts, which arise from the interactions between the hydrogen atoms and the carbon atoms of the pyrazole and butyl groups. nih.gov

The following interactive data table summarizes the typical contributions of various intermolecular contacts to the total Hirshfeld surface area for analogous pyrazole derivatives, providing an expected profile for this compound.

Table 1. Predicted Percentage Contributions of Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds.

Intermolecular Contact TypePredicted Contribution (%)Key Features
H···H40 - 60%Represents the largest contribution due to the high abundance of hydrogen atoms. Appears as a large, diffuse region in fingerprint plots. nih.govas-proceeding.com
C···H / H···C10 - 20%Involves interactions between carbon and hydrogen atoms, characteristic of van der Waals contacts and weak C-H···π interactions. nih.gov
N···H / H···N5 - 15%Corresponds to weak C–H···N hydrogen bonds where the pyrazole nitrogen acts as an acceptor. as-proceeding.comresearchgate.net
C···C< 5%Indicates potential π–π stacking interactions between pyrazole rings, though may be sterically hindered by the bulky butyl group. researchgate.net
Other Contacts< 5%Includes minor contributions from other van der Waals interactions.

Coordination Chemistry and Ligand Design

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole as a Ligand in Metal Complexes

The coordination of this compound to a metal center is primarily dictated by the lone pair of electrons on the sp²-hybridized nitrogen atom at the 2-position of the pyrazole (B372694) ring. The presence of the butan-2-yl group at the N1 position and methyl groups at the C3 and C5 positions significantly influences the ligand's steric and electronic properties.

In its simplest coordination mode, this compound acts as a monodentate ligand, binding to a metal center through the N2 atom. The N-alkylation prevents the deprotonation of the pyrazole ring, which is a common feature in unsubstituted pyrazoles that can lead to bridging coordination modes. The coordination of N-alkylated pyrazoles as neutral monodentate ligands is a well-established principle in coordination chemistry.

The steric bulk of the butan-2-yl group and the two methyl groups can influence the stability and geometry of the resulting metal complex. These alkyl groups can create a sterically hindered environment around the metal center, which may limit the number of ligands that can coordinate or favor specific geometries to minimize steric repulsion. This steric hindrance can be strategically employed in ligand design to control the reactivity of the metal center.

While this compound itself is a monodentate ligand, the pyrazole moiety can be incorporated into larger, polydentate ligand frameworks. The synthesis of such polydentate ligands often involves the functionalization of the pyrazole ring or the N-alkyl substituent. For instance, functional groups capable of coordination, such as amino, pyridyl, or carboxylate groups, could be introduced to the butan-2-yl chain or the pyrazole ring, although this would require multi-step synthetic procedures.

The modular nature of pyrazole synthesis allows for the preparation of a wide array of ligand variants, which can lead to dramatic changes in the properties of the resulting metal-ligand complexes. The design of polydentate ligands is a key strategy in coordination chemistry to create stable complexes with specific geometries and electronic properties, which are often essential for catalytic applications.

Synthesis and Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the pyrazole ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, would be crucial in determining the final product.

A general synthetic procedure would involve dissolving the metal salt (e.g., a halide, nitrate, or acetate (B1210297) salt of a transition metal) and the pyrazole ligand in a solvent in which both are soluble. The mixture would then be stirred, possibly with heating, to facilitate the coordination of the ligand to the metal center. The resulting complex could then be isolated by crystallization or precipitation.

Table 1: Plausible Synthetic Approach for a Metal Complex of this compound

StepDescription
1. Ligand Synthesis Synthesis of this compound via N-alkylation of 3,5-dimethylpyrazole (B48361).
2. Complexation Reaction of the synthesized ligand with a metal salt (e.g., CuCl₂, Co(NO₃)₂, etc.) in a suitable solvent (e.g., ethanol, acetonitrile).
3. Isolation Isolation of the metal complex product through methods such as slow evaporation of the solvent, or addition of a less polar solvent to induce precipitation.
4. Purification Recrystallization of the isolated complex to obtain a pure, crystalline product suitable for characterization.

The characterization of the synthesized complexes would involve a combination of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: To identify the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the ligand and to probe the changes in the chemical environment upon coordination to a diamagnetic metal center.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Mass Spectrometry: To determine the molecular weight of the complex.

Catalytic Applications of Pyrazole-Metal Complexes (e.g., oxidation catalysis)

Metal complexes containing pyrazole-based ligands are known to be effective catalysts in a variety of organic transformations, including oxidation reactions. The catalytic activity of these complexes is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the pyrazole ligand, the counter-ion, and the solvent.

In the context of oxidation catalysis, copper complexes with pyrazole-based ligands have been studied for their ability to mimic the active sites of copper-containing enzymes, such as catechol oxidase. These complexes can catalyze the oxidation of substrates like catechols to their corresponding quinones using molecular oxygen as the oxidant. The rate of these catalytic oxidations is highly dependent on the ligand structure. The steric bulk introduced by the butan-2-yl and dimethyl groups in this compound could potentially influence the substrate accessibility to the metal center, thereby affecting the catalytic efficiency and selectivity.

Electronic and Geometric Structure of Metal Complexes

The electronic and geometric structure of metal complexes containing this compound would be determined by the interplay of the metal ion's coordination preferences and the ligand's steric and electronic properties.

Geometric Structure: The coordination geometry around the metal center can vary from tetrahedral and square planar for four-coordinate complexes to octahedral for six-coordinate complexes. The steric hindrance from the bulky butan-2-yl group and the methyl groups at the 3 and 5 positions of the pyrazole ring would likely play a significant role in dictating the geometry. For instance, in a four-coordinate complex, the steric bulk might favor a distorted tetrahedral geometry over a square planar arrangement to minimize ligand-ligand repulsions.

Electronic Structure: The N-alkylated pyrazole ligand is a sigma-donor. The electronic properties of the metal center, such as its oxidation state and d-electron configuration, would be influenced by the coordination of the pyrazole ligand. The butan-2-yl group, being an electron-donating alkyl group, would slightly increase the electron-donating ability of the pyrazole ligand compared to an unsubstituted pyrazole. This, in turn, can affect the redox potential of the metal center and its reactivity.

Techniques such as UV-Visible spectroscopy and magnetic susceptibility measurements would be employed to probe the electronic structure of the metal complexes. X-ray crystallography would provide precise details about the geometric structure.

Table 2: Expected Structural Features of Metal Complexes with this compound

FeatureDescriptionInfluencing Factors
Coordination Number Typically 4 or 6Metal ion preference, stoichiometry, counter-ion
Coordination Geometry Tetrahedral, Square Planar, Octahedral (often distorted)Steric hindrance from butan-2-yl and methyl groups, electronic configuration of the metal
Bonding Coordination bond between N2 of the pyrazole and the metal centerLewis acidity of the metal, sigma-donating ability of the ligand

Applications in Materials Science and Polymer Chemistry

Role as Chain Transfer Agents in Polymerization Reactions

Chain transfer agents are crucial in polymer synthesis for controlling the molecular weight of the resulting polymers. While various compounds are utilized for this purpose, the application of 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole in this specific role is not extensively documented in publicly available research. However, pyrazole (B372694) derivatives have been investigated in the context of controlled radical polymerization. For instance, a compound known as 2-cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate has been used as a Reversible Addition-Fragmentation chain-Transfer (RAFT) agent to terminate poly(methyl methacrylate) materials, which can then undergo catalyst-free depolymerization. nih.gov Another pyrazole-containing RAFT agent, 2-cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, has also been noted for its effectiveness in controlling polymerization. chemrxiv.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent method of controlled radical polymerization (CRP) that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.govsigmaaldrich.com The process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain-transfer process. sigmaaldrich.com This technique is compatible with a wide array of monomers and reaction conditions. tcichemicals.com The key to RAFT is the reversible transfer of the thiocarbonylthio group between active and dormant polymer chains, which maintains a low concentration of active radicals and minimizes termination reactions. sigmaaldrich.com Although pyrazole-carbodithioates have been synthesized and used as RAFT agents, the direct use of this compound itself as a chain transfer agent is not a documented application. nih.govchemrxiv.org

Controlled radical polymerization (CRP), also known as living radical polymerization, encompasses several techniques like RAFT, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com These methods are designed to minimize irreversible chain-termination events, enabling the synthesis of well-defined polymers and complex architectures such as block copolymers. sigmaaldrich.com The fundamental principle involves establishing a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. sigmaaldrich.com While the core pyrazole structure is a versatile building block in chemistry, its specific derivative, this compound, has not been identified in the literature as a primary component in common CRP mechanisms like ATRP or NMP. However, as noted, functionalized pyrazoles have been successfully adapted for use in RAFT polymerization. nih.govchemrxiv.org

Pyrazole-Based Monomers and Polymers

The pyrazole nucleus is a valuable building block for the synthesis of novel polymers. Researchers have successfully incorporated pyrazole moieties into polymer backbones to create materials with unique properties. For example, N-vinylpyrazole has been copolymerized with monomers like vinyl chloride and methyl methacrylate (B99206) through radical polymerization to produce copolymers. researchgate.net These pyrazole-containing polymers can be further used in sol-gel syntheses to create hybrid organic-inorganic composites with applications such as proton-conducting films. researchgate.net

Additionally, pyrazole-based microporous organic polymers have been synthesized, demonstrating the utility of pyrazole derivatives as monomers. researchgate.net For instance, a polymer created through the Scholl coupling of 3,5-diphenyl-1H-pyrazole resulted in a material with abundant NH and N=C groups, suitable for applications like CO2 capture. researchgate.net Semi-linear pyrazole-containing polymers, including oligomers, copolymers, and homopolymers, have also been synthesized and noted for their high thermal stability and potential use in optical sensing applications. ias.ac.in While these examples establish the viability of using pyrazole derivatives as monomers, the direct polymerization of this compound would require prior functionalization, for example, by introducing a polymerizable group like a vinyl or acrylate (B77674) moiety onto the molecule.

Applications in Advanced Functional Materials (e.g., optoelectronic properties, NLO materials)

Pyrazole derivatives are recognized for their significant potential in the field of advanced functional materials, largely due to their unique electronic properties. ias.ac.in These compounds have been investigated for applications in optoelectronics and as nonlinear optical (NLO) materials. nih.gov The pyrazole ring can act as part of a conjugated system, influencing the electronic and photophysical properties of the molecule. This has led to the development of pyrazole-containing polymers for use as sensors and pyrazole-BODIPY hybrid molecules for applications in luminescence temperature sensing. ias.ac.inrsc.org

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching and signal processing. researchgate.net Organic molecules with donor-acceptor (D-A) structures and extensive π-conjugation often display significant NLO properties. Pyrazole derivatives have been incorporated into such molecular designs to enhance their NLO response.

Theoretical and experimental studies on various organic compounds, including pyrazine (B50134) and chromene derivatives, have quantified their NLO properties. rsc.orgnih.gov Key metrics include the first static hyperpolarizability (β) and second-order hyperpolarizability (γ). For instance, certain D-A type pyrazine derivatives have shown exceptional third-order nonlinear polarizability (χ⁽³⁾) and second-order hyperpolarizability (γ) values in the range of 10⁻¹³ esu and 10⁻³³ esu, respectively. rsc.org While specific NLO data for this compound is not available, the general NLO properties of related heterocyclic systems provide a basis for its potential in this area.

Table 1: Third-Order Nonlinear Optical (NLO) Properties of Selected Organic Derivatives
Compound SeriesParameterValueUnit
Pyrazine Derivative (S-2)Third-Order Nonlinear Polarizability (χ_I^(3))35.18 × 10⁻¹³esu
Pyrazine Derivative (S-4)Second-Order Hyperpolarizability (γ)7.93 × 10⁻³³esu
Chromene Derivative (4a)Average Polarizability (⟨α⟩)6.77 × 10⁻²³esu
Chromene Derivative (4a)Second Hyperpolarizability (γ_tot)0.145 × 10⁴esu

Data sourced from studies on pyrazine and chromene derivatives to illustrate typical NLO values for related heterocyclic systems. rsc.orgnih.gov

Use as Blocking Agents for Isocyanates

One of the most well-established industrial applications for pyrazole derivatives is their use as blocking agents for isocyanates. wikipedia.org In the manufacturing of one-component polyurethane systems, such as coatings and adhesives, isocyanate groups (-NCO) must be temporarily deactivated to prevent premature reaction and ensure storage stability. wikipedia.orgroyal-chem.com This is achieved by reacting the isocyanate with a blocking agent.

The parent compound, 3,5-dimethylpyrazole (B48361) (DMP), is a highly effective blocking agent. wikipedia.org It reacts with the isocyanate group to form a thermally reversible urethane-type bond. pcimag.com The blocked isocyanate is stable at ambient temperatures but, upon heating, dissociates to regenerate the free isocyanate and the blocking agent. wikipedia.orgtri-iso.com The regenerated isocyanate can then react with a polyol to form the polyurethane network. mdpi.com The deblocking mechanism for pyrazole-blocked isocyanates is believed to proceed through an elimination-addition pathway, where the pyrazole cleaves from the isocyanate upon heating. rsc.orgresearchgate.net

The deblocking temperature is a critical characteristic of a blocking agent. 3,5-dimethylpyrazole is known for its relatively low deblocking temperature, typically in the range of 110-120 °C, which allows for faster curing at lower energy costs compared to other agents like caprolactam. tri-iso.commdpi.com

However, the blocking mechanism relies on the presence of an acidic proton on the pyrazole ring's nitrogen atom (N-H). In the case of This compound , the nitrogen at the 1-position is substituted with a butyl group, meaning it lacks the necessary N-H proton. Therefore, it cannot function as a traditional blocking agent for isocyanates through the same mechanism as 3,5-dimethylpyrazole.

Table 2: Typical Deblocking Temperatures for Common Isocyanate Blocking Agents
Blocking AgentDeblocking Temperature (°C)
Sodium Bisulfite85
Diethyl Malonate100 - 120
3,5-Dimethylpyrazole (DMP)110 - 120
Methylethylketoxime (MEKO)120 - 140
Phenol150
Caprolactam160 - 180

Data compiled from various sources. wikipedia.orgtri-iso.com

Advanced Research Topics and Future Directions

Development of Novel Synthetic Methodologies for Butan-2-yl Pyrazole (B372694) Derivatives

The classical synthesis of N-substituted pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with substituted hydrazines. mdpi.comhilarispublisher.com However, modern organic synthesis is increasingly focused on efficiency, selectivity, and sustainability. Future efforts for synthesizing 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole and its derivatives will likely concentrate on advanced methodologies that offer improvements over traditional routes.

Key areas for development include:

Transition Metal-Catalyzed Reactions : Methods such as palladium-catalyzed cross-coupling reactions could be explored for the N-alkylation of 3,5-dimethylpyrazole (B48361). numberanalytics.com These reactions often proceed under mild conditions with high yields and functional group tolerance.

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. royal-chem.com Its application to the synthesis of butan-2-yl pyrazole derivatives could offer a more efficient and environmentally friendly alternative to conventional heating. royal-chem.com

One-Pot Multicomponent Reactions : Designing a one-pot synthesis where acetylacetone (B45752), butan-2-ylhydrazine, and potentially other reactants combine in a single step would be highly efficient. ias.ac.in Such strategies are prized for their operational simplicity and reduction of waste from intermediate purification steps. ias.ac.in

Catalyst-Free Michael Addition : Recent studies have shown highly regioselective N1-alkylation of pyrazoles via a catalyst-free Michael reaction, achieving high yields (>90%) and excellent selectivity (N1/N2 > 99.9:1). acs.org Adapting this protocol for the introduction of the butan-2-yl group could provide a highly selective and efficient synthetic route.

MethodologyKey AdvantagesPotential ChallengesRelevant Research Focus
Transition Metal CatalysisHigh efficiency, selectivity, mild conditions. numberanalytics.comCatalyst cost and removal, ligand design.Developing cheaper, more robust catalysts.
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency. royal-chem.comScalability, specialized equipment.Optimization of reaction parameters for industrial scale.
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity. ias.ac.inComplex optimization, potential for side reactions.Discovery of novel, highly convergent reaction pathways.
Catalyst-Free Michael AdditionExcellent regioselectivity, avoids metal catalysts, high yields. acs.orgLimited to specific types of alkylating agents (activated alkenes).Expanding the scope of suitable Michael acceptors.

Exploration of New Chemical Reactivity and Selectivity

The pyrazole ring is an aromatic heterocycle with distinct regions of reactivity. globalresearchonline.net The presence of two nitrogen atoms and various substituents significantly influences its chemical behavior. numberanalytics.comnih.gov For this compound, the C4 position is the most likely site for electrophilic substitution reactions such as nitration, halogenation, and sulfonation. globalresearchonline.net

Future research will likely focus on:

Regioselective Functionalization : Developing reactions that can selectively functionalize the methyl groups at the C3 and C5 positions or even the butan-2-yl group. This would open avenues to a wider range of structurally diverse derivatives.

Asymmetric Synthesis : The butan-2-yl group contains a chiral center. Future work could involve the stereoselective synthesis of (R)- or (S)-1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole and exploring how this chirality influences its reactivity and interactions in chiral environments. nih.gov

Controlled Cycloaddition Reactions : While the pyrazole ring itself is aromatic and stable, exploring its potential in cycloaddition reactions under specific conditions (e.g., photochemical) could lead to the synthesis of novel fused heterocyclic systems.

Reaction TypeReactive SiteControlling FactorsFuture Research Goal
Electrophilic SubstitutionC4 Position globalresearchonline.netNature of the electrophile, reaction conditions.Introducing novel functional groups at C4 under mild conditions.
Side-Chain FunctionalizationC3/C5-Methyl or N1-Butyl groupsRadical initiators, specific catalysts.Achieving selective C-H activation for late-stage functionalization.
Asymmetric ReactionsN1-Butan-2-yl chiral centerChiral catalysts, stereoselective reagents. nih.govSynthesizing enantiopure compounds and evaluating their properties.

Integration of Computational and Experimental Approaches for Mechanistic Insights

The synergy between computational chemistry and experimental work is a powerful tool for understanding reaction mechanisms and predicting molecular properties. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, predict the stability of intermediates, and explain observed regioselectivity. researchgate.netnih.gov

Future directions in this area include:

Mechanistic Elucidation : Using computational tools to model the transition states of novel synthetic reactions for butan-2-yl pyrazoles to understand the origins of selectivity. nih.gov

Property Prediction : Calculating electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to predict the compound's reactivity and potential as an electronic material. nih.gov

Spectroscopic Correlation : Correlating computationally predicted NMR and UV-Vis spectra with experimental data to confirm structures and understand electronic transitions. nih.gov Studies on other pyrazole derivatives have shown good agreement between experimental and predicted absorption maxima and chemical shifts. nih.gov

Expanding Applications in Specialized Chemical Fields beyond Current Scope

While pyrazole derivatives are well-established in pharmaceuticals and agrochemicals, there is considerable room to explore their use in other specialized fields. royal-chem.comorientjchem.orgontosight.ai The specific combination of a chiral, lipophilic butan-2-yl group and the stable 3,5-dimethylpyrazole core in this compound could be advantageous in several areas.

Potential future applications include:

Materials Science : Pyrazole derivatives are used in the creation of dyes and conductive polymers. royal-chem.com The solubility and electronic properties imparted by the substituents of this compound could be tuned for applications in organic light-emitting diodes (OLEDs) or as components in photovoltaic materials.

Coordination Chemistry : Pyrazoles are excellent ligands for metal ions. orientjchem.org The specific steric and electronic profile of this compound could lead to the formation of novel metal-organic frameworks (MOFs) or coordination complexes with unique catalytic or magnetic properties.

Supramolecular Chemistry : The pyrazole ring can participate in hydrogen bonding and π-stacking interactions, making it a valuable building block in supramolecular assembly. mdpi.com Research could focus on using this compound to design complex, self-assembling architectures.

Q & A

Q. What are the standard synthetic routes for 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves condensation of β-diketones with hydrazine derivatives. For example:

  • Hydrazine-carbohydrazide coupling : Refluxing a β-diketone (e.g., 3,5-dimethyl-1H-pyrazole) with butan-2-yl-substituted hydrazine in ethanol under acidic conditions yields the target compound. Reaction optimization includes varying temperature (70–90°C), solvent polarity, and catalyst (e.g., acetic acid) to enhance yield .
  • Direct N-alkylation : Using alkyl halides (e.g., 2-bromobutane) and a base (K₂CO₃) in DMF at 60°C for 12–24 hours .

Q. Key Parameters Table :

MethodReagents/ConditionsYield RangeReference
Hydrazine-carbohydrazideEthanol, reflux, 8–12 h, AcOH catalyst60–75%
Direct N-alkylation2-Bromobutane, K₂CO₃, DMF, 60°C, 24 h50–65%

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., butan-2-yl methyl groups at δ 1.0–1.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXTL or SHELXL) resolves the 3D structure. For example, a C–N bond length of 1.34 Å and dihedral angles <10° indicate planarity .
  • ORTEP Visualization : Graphical representation of thermal ellipsoids and hydrogen bonding networks (e.g., C–H···O interactions) .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data be resolved?

Discrepancies (e.g., bond lengths or angles) may arise from crystal packing effects or computational approximations.

  • Refinement Strategies : Use SHELXL’s restraints for disordered atoms or twinned crystals. Compare multiple DFT functionals (B3LYP vs. M06-2X) to assess conformational flexibility .
  • Validation Tools : Check R-factors (<0.05 for high-resolution data) and residual density maps in crystallography software .

Q. What experimental designs are used to evaluate the biological activity of this compound?

  • Antimicrobial Assays : Broth microdilution (MIC values) against E. coli or S. aureus, with positive controls like ciprofloxacin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin. Include SAR studies by modifying the butan-2-yl group .

Q. Biological Activity Table :

Study TypeMethodKey FindingsReference
AntimicrobialBroth microdilution (CLSI guidelines)MIC = 32 µg/mL against S. aureus
Anticancer (HeLa)MTT assay, 48 h incubationIC₅₀ = 45 µM (±2.1)

Q. How do substituents (e.g., methyl vs. cyclopropyl) influence the compound’s reactivity?

  • Electronic Effects : Methyl groups at positions 3 and 5 increase electron density on the pyrazole ring, enhancing nucleophilic substitution at N1. Compare with cyclopropyl derivatives () using Hammett constants (σ = -0.17 for methyl) .
  • Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce reaction rates in SN2 mechanisms. Kinetic studies via GC-MS or HPLC track intermediate formation .

Q. What computational methods predict the compound’s electronic properties for material science applications?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (e.g., 4.2 eV for this compound) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water vs. DMSO) to study aggregation behavior .

Data Contradiction Analysis Example

Issue : Discrepancy in reported C–N bond lengths (X-ray: 1.34 Å vs. DFT: 1.38 Å).
Resolution :

Verify crystal quality (Rint < 5%).

Apply thermal motion correction (ADPs in SHELXL).

Re-optimize DFT with dispersion corrections (e.g., D3BJ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.